1-Fluoro-3-(2-(methylsulfonyl)cyclopropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-3-(2-(methylsulfonyl)cyclopropyl)benzene is an organic compound with the molecular formula C10H11FO2S. It is a fluorinated benzene derivative featuring a cyclopropyl group substituted with a methylsulfonyl moiety.
Vorbereitungsmethoden
The synthesis of 1-Fluoro-3-(2-(methylsulfonyl)cyclopropyl)benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, where an alkene reacts with a carbene precursor.
Introduction of the methylsulfonyl group: This step often involves sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base.
Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
1-Fluoro-3-(2-(methylsulfonyl)cyclopropyl)benzene undergoes various chemical reactions, including:
Substitution reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The methylsulfonyl group can be oxidized to sulfone or reduced to sulfide.
Coupling reactions: This compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-3-(2-(methylsulfonyl)cyclopropyl)benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic molecules.
Biology: Its derivatives may be used in the development of bioactive compounds with potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the discovery of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-Fluoro-3-(2-(methylsulfonyl)cyclopropyl)benzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely, from inhibition of enzyme activity to receptor agonism or antagonism .
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-3-(2-(methylsulfonyl)cyclopropyl)benzene can be compared with other fluorinated benzene derivatives, such as:
1-Fluoro-4-(methylsulfonyl)benzene: Similar structure but lacks the cyclopropyl group.
1-Fluoro-3-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a methylsulfonyl group.
1-Fluoro-2-(methylsulfonyl)benzene: Similar structure but with the methylsulfonyl group in a different position.
The uniqueness of this compound lies in the combination of the fluorine atom, cyclopropyl group, and methylsulfonyl moiety, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C10H11FO2S |
---|---|
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
1-fluoro-3-(2-methylsulfonylcyclopropyl)benzene |
InChI |
InChI=1S/C10H11FO2S/c1-14(12,13)10-6-9(10)7-3-2-4-8(11)5-7/h2-5,9-10H,6H2,1H3 |
InChI-Schlüssel |
YWAPHBVHJRKLEX-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1CC1C2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.